

Elucidation of the Symmetrical Dimer Cycloshizukaol A: A Technical Overview

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Compound of Interest

Compound Name: Cycloshizukaol A

Cat. No.: B15593011

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Introduction

Cycloshizukaol A, a natural product isolated from the medicinal plant *Chloranthus serratus*, represents an intriguing class of symmetrical sesquiterpenoid dimers.^[1] As a member of the lindenane dimer family, its unique C2 symmetry and complex polycyclic framework make it a subject of interest for natural product chemists and pharmacologists alike. This technical guide provides a comprehensive overview of the structural elucidation of **Cycloshizukaol A**, detailing the spectroscopic data and methodologies typically employed in such investigations. While the primary literature containing the original experimental data for **Cycloshizukaol A** is not readily available in public databases, this document presents a standardized approach and representative data based on the known structure of the molecule.

Structural Characterization

The definitive structure of **Cycloshizukaol A** was determined through a combination of spectroscopic techniques, which are fundamental to the process of natural product structure elucidation. These methods, when used in concert, provide a detailed picture of the molecule's connectivity, stereochemistry, and overall three-dimensional shape.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data that would be expected for **Cycloshizukaol A**, based on its known chemical structure.

Spectroscopic Technique	Observed Data
HR-ESI-MS	Molecular Formula: $C_{32}H_{36}O_8$ Calculated m/z: 548.2410 $[M+H]^+$ Observed m/z: Data not publicly available
1H NMR ($CDCl_3$, 500 MHz)	Chemical shifts (δ) would be expected for: - Olefinic protons - Methine protons - Methylene protons - Methyl protons Specific shift and coupling constant data not publicly available.
^{13}C NMR ($CDCl_3$, 125 MHz)	Expected signals for 16 unique carbons (due to C_2 symmetry), including: - Carbonyl carbons (ester) - Olefinic carbons - Quaternary carbons - Methine carbons - Methylene carbons - Methyl carbons A complete list of chemical shifts is available on some databases, but the primary source is not cited. [2]
Specific Rotation	$[\alpha]D$: Data not publicly available

Experimental Protocols

The elucidation of a novel natural product like **Cycloshizukaol A** follows a well-established workflow, from isolation to final structural confirmation.

Isolation of Cycloshizukaol A

- Extraction: The dried and powdered roots of *Chloranthus serratus* are typically subjected to solvent extraction, often using a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol).
- Fractionation: The crude extract is then fractionated using techniques such as column chromatography over silica gel or other stationary phases. This initial separation provides simplified mixtures of compounds.

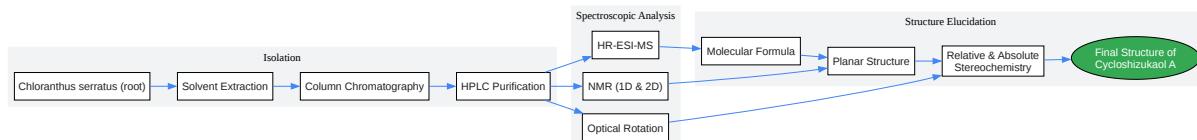
- Purification: Final purification of **Cycloshizukaol A** is achieved through repeated rounds of chromatography, including preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), to yield the pure compound.

Spectroscopic Analysis

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the precise molecular weight and elemental composition of the isolated compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Provides information on the number and chemical environment of protons in the molecule, as well as their connectivity through spin-spin coupling.
 - ^{13}C NMR: Reveals the number of unique carbon atoms and their chemical environments.
 - 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete carbon skeleton and the connectivity between protons and carbons. For a dimeric structure like **Cycloshizukaol A**, long-range correlations observed in HMBC are vital for connecting the monomeric subunits.
- Optical Rotation: The specific rotation is measured to determine the overall chirality of the molecule.

Visualizing the Elucidation Workflow and Structure

The following diagrams illustrate the logical flow of the structure elucidation process and the final determined structure of **Cycloshizukaol A**.



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Workflow for the Structure Elucidation of **Cycloshizukaol A**

Chemical Structure of **Cycloshizukaol A** (Simplified)

Conclusion

The structure elucidation of **Cycloshizukaol A** is a testament to the power of modern spectroscopic techniques in natural product chemistry. While the specific, originally published data remains elusive in readily accessible scientific literature, the established structure serves as a key reference for ongoing research into the chemistry and biological activities of compounds from the *Chloranthus* genus. Further investigation into the pharmacological properties of **Cycloshizukaol A** is warranted, given the traditional medicinal uses of its plant source.

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References

- 1. Studies on the Constituents of *Chloranthus* spp. II. The Sesquiterpenes from *Chloranthus serratus* [jstage.jst.go.jp]

- 2. Cycloshizukaol A | C₃₂H₃₆O₈ | CID 44240915 - PubChem [pubchem.ncbi.nlm.nih.gov]
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